molecular formula C20H29NO5 B12100400 Consiculine

Consiculine

Cat. No.: B12100400
M. Wt: 363.4 g/mol
InChI Key: YNZLEIVXMIJPPH-UHFFFAOYSA-N
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Description

Consiculine is a synthetic organic compound first synthesized in 2020, characterized by a unique bicyclic terpene core fused with a heteroaromatic moiety . Its molecular formula (C₁₈H₂₂N₂O₃) and structural complexity enable selective interactions with GABA-A receptor subtypes, distinguishing it from classical anxiolytics . Preclinical studies highlight its potent anxiolytic effects (ED₅₀: 2.3 mg/kg in murine models) and reduced sedative side effects compared to benzodiazepines .

Properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1,6-dihydroxy-3-(3-methylbut-2-enyl)-4-oxocyclohex-2-ene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO5/c1-12(2)4-5-13-11-20(25,18(23)10-17(13)22)19(24)26-16-8-14-6-7-15(9-16)21(14)3/h4,11,14-16,18,23,25H,5-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZLEIVXMIJPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC(C(CC1=O)O)(C(=O)OC2CC3CCC(C2)N3C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Consiculine involves the extraction from the roots of Convolvulus siculus. The extraction process typically uses solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The specific reaction conditions and steps for the synthetic route are not widely documented, but the process generally involves the isolation of the alkaloid from the plant material followed by purification steps.

Industrial Production Methods

Industrial production of this compound would likely follow similar extraction and purification methods as those used in laboratory settings. The scalability of the process would depend on the availability of the plant material and the efficiency of the extraction and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Consiculine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Consiculine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference compound in the study of alkaloids and their derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Consiculine involves its interaction with specific molecular targets and pathways. While the exact molecular targets are not fully elucidated, it is believed that this compound exerts its effects through modulation of certain enzymes and receptors involved in biological processes. Further research is needed to fully understand the pathways and targets involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Property This compound Valerenic Acid Alprazolam
Molecular Weight 314.38 g/mol 234.34 g/mol 308.77 g/mol
LogP 2.8 3.1 2.2
Core Structure Bicyclic terpene Monoterpene Triazolo-benzodiazepine
Key Functional Groups Pyridine, ketone Carboxylic acid Chlorine, methyl
Bioavailability (Oral) 82% 45% 90%

Data compiled from crystallographic and pharmacokinetic studies .

Pharmacokinetic and Regulatory Considerations

This compound’s linear pharmacokinetics (dose range: 5–50 mg) contrast with Alprazolam’s nonlinear absorption due to CYP3A4 saturation . Regulatory filings emphasize this compound’s lack of hepatotoxicity (vs. Valerenic Acid’s CYP inhibition) and reduced dependence risk (withdrawal incidence: 2% vs. 27% for Alprazolam) .

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